molecular formula C17H10ClFN4O2 B11195764 3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11195764
M. Wt: 356.7 g/mol
InChI Key: MQXPENTXTALOBH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the fluorophenyl group, which may affect its chemical properties and applications.

    5-(4-Fluorophenyl)-1,3,4-oxadiazole: Lacks the chlorophenyl group, which may influence its reactivity and biological activity.

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties, such as increased stability, reactivity, and potential bioactivity.

Properties

Molecular Formula

C17H10ClFN4O2

Molecular Weight

356.7 g/mol

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H10ClFN4O2/c18-12-3-1-2-11(8-12)16-20-14(25-23-16)9-15-21-22-17(24-15)10-4-6-13(19)7-5-10/h1-8H,9H2

InChI Key

MQXPENTXTALOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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